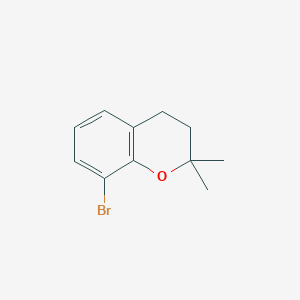

8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran

Description

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a bicyclic organic compound featuring a benzopyran core with a bromine substituent at the 8-position and two methyl groups at the 2-position. Its molecular formula is C₉H₉BrO, with a molecular weight of 213.07 g/mol . The dihydro structure (3,4-dihydro-2H) indicates partial saturation of the pyran ring, enhancing its stability compared to fully unsaturated analogs. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules like calanolide A, a non-nucleoside reverse transcriptase inhibitor with anti-HIV activity .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

8-bromo-2,2-dimethyl-3,4-dihydrochromene |

InChI |

InChI=1S/C11H13BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7H2,1-2H3 |

InChI Key |

JLQRGOWWAUQCKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding the parent benzopyran.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

Reduction: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran":

Related Compounds and Applications

- 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds: These compounds are important intermediates in drug synthesis . They have application value, for example, as a key intermediate for synthesizing the high-pressure resistant drug nebivolol hydrochloride . A preparation method for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves reacting a phenol compound with a gamma-butyrolactone compound using alkali to obtain an intermediate . The intermediate then reacts and closes the ring with an acid catalyst to obtain the target compound . This preparation method can lead to high yields .

- Chromene Analogues: A modified synthesis of a known RARα antagonist, 2-fluoro-4-[[[8-bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid, has been reported .

- Chalcone Derivatives: Research indicates that bioinspired synthesis of chalcone derivatives can introduce new chemical space for drug discovery .

Available Chemical Information

- This compound: This compound has the molecular formula C11H13BrO and a molecular weight of 241 Da . It is also identified by Chemspace ID CSSB00020904169 and CAS number 263903-21-5 .

- 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-8-sulfonamide: This related compound has PubChem CID 71326367 and the molecular formula C11H14BrNO3S .

General Information on Related Structures

Mechanism of Action

The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and benzopyran core. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The position of substituents and choice of halogens significantly influence chemical reactivity, biological activity, and physical properties.

Table 1: Substituent and Halogen Comparisons

- Key Observations: Bromine at position 8 (target compound) vs. 6 (benzothiopyran analog) alters steric and electronic properties . Chlorine at position 8 () increases molecular weight and may enhance electrophilicity.

Functional Group Variations

The presence of ketones, amines, or sulfur atoms modifies solubility, reactivity, and biological interactions.

Table 2: Functional Group Comparisons

- Nitro and ketone groups () enhance electrophilicity, making these compounds reactive intermediates in synthesis. Hydroxyethyl-substituted analogs () are linked to dietary biomarkers, highlighting their metabolic stability.

Heteroatom Variations in the Pyran Ring

Replacing oxygen with sulfur (benzothiopyrans) alters electronic properties and bioavailability.

Table 3: Heteroatom Comparisons

- Oxygen-containing benzopyrans are more polar, favoring aqueous solubility and metabolic excretion .

Biological Activity

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a derivative of the benzopyran family, which has garnered attention for its diverse biological activities. This compound exhibits potential pharmacological properties, including myorelaxant, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 257.12 g/mol

- CAS Number : 1478015-20-1

1. Myorelaxant Activity

Research indicates that compounds similar to 8-bromo derivatives exhibit strong myorelaxant effects on rat uterine smooth muscle. A study evaluated several hybrid compounds that included this compound and found that those with a bromine atom at the 6-position displayed significant myorelaxant activity without adversely affecting insulin secretion or vascular myogenic activity .

2. Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of benzopyran could inhibit the growth of various human tumor cell lines. Specifically, the presence of substituents like bromine contributes to enhanced lipophilicity and cell membrane permeability, which are crucial for anticancer efficacy .

3. Antimicrobial Activity

8-Bromo derivatives have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that specific modifications in the molecular structure could enhance antimicrobial potency .

The mechanism by which this compound exerts its biological effects may involve multiple biochemical pathways:

- Binding Affinity : Chroman derivatives have been noted for their ability to bind to amyloid beta plaques, suggesting a potential role in neuroprotective strategies against Alzheimer's disease.

- Inhibition of Enzymatic Activity : Certain studies indicate that these compounds can inhibit enzymes involved in cancer cell proliferation and survival.

Data Summary

Case Studies

Recent case studies highlight the effectiveness of 8-bromo derivatives in clinical settings:

- Myorelaxation in Uterine Tissue : A pharmacological study involving rat models demonstrated that these compounds could effectively relax uterine tissues without impacting insulin release significantly.

- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines showed that these compounds could reduce cell viability significantly, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the optimal reaction conditions for synthesizing 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, and how do solvent choices impact yield?

Synthesis optimization requires precise control of temperature, reaction time, and reagent concentrations. For brominated benzopyrans, dimethylformamide (DMF) or toluene are preferred solvents due to their ability to stabilize intermediates and minimize side reactions. For example, toluene enhances regioselectivity in electrophilic substitution steps, while DMF improves solubility of polar intermediates . A stepwise approach—monitoring reaction progress via TLC or HPLC—ensures intermediate purity before proceeding to bromination.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and diastereotopic methyl groups (e.g., 2,2-dimethyl). H NMR can resolve coupling constants in the dihydrobenzopyran ring .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly bromine orientation and steric effects of the dimethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHBrO) and isotopic patterns for bromine .

Q. What safety protocols are critical when handling brominated benzopyrans in laboratory settings?

- PPE : Use NIOSH-approved face shields, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact and inhalation .

- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile intermediates.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or substituent effects. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- SAR Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate activity trends. For example, bulky groups at the 2-position may sterically hinder target binding .

- Computational Modeling : Density Functional Theory (DFT) can predict electron distribution at the bromine site, clarifying its role in reactivity .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-position to delay hepatic clearance .

- Isotope Labeling : Use C-labeled analogs to track metabolic pathways via LC-MS/MS.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in animal models to assess first-pass metabolism .

Q. How does the 8-bromo substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Bromine acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Its electronegativity increases the reactivity of adjacent carbons, enabling selective functionalization at the 7- or 9-positions. However, steric hindrance from the 2,2-dimethyl groups may limit access to certain catalysts .

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.

- COSMO-RS : Predicts solubility in aquatic systems, critical for ecotoxicology assessments .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to evaluate persistence .

Methodological Guidance

Q. Designing a SAR Study for Brominated Benzopyrans

- Step 1 : Synthesize analogs with variations at the 2-, 3-, and 8-positions.

- Step 2 : Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Step 3 : Correlate activity with steric/electronic parameters (e.g., Hammett constants) to identify critical substituents .

Q. Validating Purity for Pharmacological Assays

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm.

- Elemental Analysis : Confirm <0.5% residual solvents (e.g., DMF) to avoid cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.